molecular formula C24H21N3O3 B11311447 2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B11311447
M. Wt: 399.4 g/mol
InChI Key: PXWWKVDEZBPJKR-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is an organic compound that features a complex structure with both phenoxy and oxadiazole groups

Preparation Methods

The synthesis of 2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-(2,6-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline under appropriate conditions to yield the final product .

Chemical Reactions Analysis

2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and oxadiazole groups are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C24H21N3O3/c1-16-9-8-10-17(2)22(16)29-15-21(28)25-20-14-7-6-13-19(20)24-26-23(27-30-24)18-11-4-3-5-12-18/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

PXWWKVDEZBPJKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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